![molecular formula C8H11BN B3415195 5-Ethyl-2-methylpyridine borane CAS No. 1014979-56-6](/img/structure/B3415195.png)
5-Ethyl-2-methylpyridine borane
Overview
Description
5-Ethyl-2-methylpyridine borane, also known as PEMB, is a complex with the empirical formula C8H14BN . It is a reducing agent used in the PEGylation of recombinant human IL-10 . It is a colorless transparent liquid, stable in air, and has strong reductive properties .
Synthesis Analysis
5-Ethyl-2-methylpyridine is produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . In a strategic effort to surmount this constraint, this compound (PEMB) was designed, introducing a bulky ethyl group at the 5-position of the pyridine ring .Molecular Structure Analysis
The molecular weight of this compound is 135.01 . The SMILES string for this compound is B.CCc1ccc©nc1 .Chemical Reactions Analysis
This compound is a reducing agent that can reduce unsaturated compounds such as aldehydes, ketones, and oximes . It is used in organometallic cross-coupling reactions and reductive amination .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 0.907 g/mL at 25 °C . It has a flash point of 105 °C .Scientific Research Applications
Reductive Aminations
5-Ethyl-2-methylpyridine borane complex (PEMB) is particularly useful in the field of reductive aminations of ketones and aldehydes. Burkhardt and Coleridge (2008) demonstrated its effectiveness in methanol or neat environments, highlighting the efficient use of the hydrides in PEMB, maximizing the reagent's economy (Burkhardt & Coleridge, 2008).
Synthesis of Amine-Boranes
Kulkarni and Ramachandran (2018) explored the synthesis of amine-boranes using 2-Methylpyridine-borane in a process that involved sodium borohydride and sodium bicarbonate. This study provides insights into the chemical interactions and potential applications of related pyridine borane compounds (Kulkarni & Ramachandran, 2018).
Borane Gas and Sulfide Formations
Crich and Neelamkavil (2002) reported on the formation of a solid mixture involving borane gas and 2-(perfluorooctyl)ethyl methyl sulfide, known as fluorous BMS. This compound is relevant for hydroboration of alkenes and demonstrates potential applications of pyridine borane derivatives in similar chemical processes (Crich & Neelamkavil, 2002).
Formation of N-Methylpyrrol-2-yl and N-Methylindol-2-yl Borate Zwitterions
Focante et al. (2004) studied the reactions of N-methylpyrrole and N-methylindole with B(C6F5)3, leading to the formation of zwitterionic species. These complexes are of interest due to their potential as activators in the polymerization of ethylene, indicatingthe utility of pyridine borane derivatives in polymer chemistry and zwitterion formation (Focante et al., 2004).
Synthesis of Organoboron Compounds
Research on diethyl(2-pyridyl)boranes by Murafuji et al. (1996) focused on the synthesis of organoboron compounds. Their work highlighted the formation of cyclic dimers via boron-nitrogen coordination bonds, which is crucial for understanding the complex chemistry of borane compounds and their potential applications in organic synthesis (Murafuji et al., 1996).
Synthesis and Pharmacological Evaluation
Bunch et al. (2003) conducted a study on the synthesis and pharmacological evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid, a glutamic acid analogue. Their research involved the use of borane compounds in the synthesis process, illustrating the significance of pyridine borane derivatives in medicinal chemistry (Bunch et al., 2003).
Formation of Ferrocenylboron Dications
The study by Braunschweig et al. (2008) on the synthesis of a ferrocenylboron dication reveals the potential of pyridine borane derivatives in the formation of structurally unique boron dications. This research contributes to the understanding of boron chemistry and its applications in organometallics(Braunschweig et al., 2008).
Nitrogen Base Adducts of Tetraorganodiboroxanes
The work of Yalpani, Serwatowski, and Köster (1989) on the formation of nitrogen base adducts with tetraorganodiboroxanes highlights the interaction between boranes and nitrogen bases. This research is crucial for understanding the coordination chemistry of boranes and their potential applications in various chemical reactions (Yalpani, Serwatowski & Köster, 1989).
Borane Reduction of Uracil Derivatives
Ghosh, Schmidt, and Pal (1984) explored the borane reduction of uracil derivatives, providing insights into the use of borane compounds in nucleotide chemistry. This research is significant for the development of synthesis methods for various pyrimidines and related compounds (Ghosh, Schmidt & Pal, 1984).
Dehydrogenation of Amine-Borane Fuel Blends
Research by Mal, Stephens, and Baker (2011) on the dehydrogenation of amine-borane fuel blends showcases the potential use of pyridine borane derivatives in energy-related applications. Their study contributes to the understanding of hydrogen storage and release processes in borane-based compounds (Mal, Stephens & Baker, 2011).
Synthesis of Pyridine-Borane Complexes
The work by Ishida, Moriya, Goya, and Murakami (2010) on the synthesis of pyridine-borane complexes through electrophilic aromatic borylation is important for the development of aza-π-conjugated materials. This research demonstrates the versatility of pyridine borane compounds in organic synthesis (Ishida et al., 2010).
Mechanism of Action
Safety and Hazards
5-Ethyl-2-methylpyridine borane is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection when handling this substance .
properties
InChI |
InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3; | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPQDBAIMZCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCC1=CN=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1006873-58-0, 1014979-56-6 | |
Record name | 5-Ethyl-2-methylpyridine borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethyl-2-methylpyridine borane complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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